

Spiramine A CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Spiramine A*

Cat. No.: *B15568643*

[Get Quote](#)

Spiramine A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spiramine A is a diterpenoid alkaloid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical identifiers, experimental protocols for evaluating its bioactivity, and a discussion of its potential signaling pathways. This document is intended to serve as a valuable resource for researchers investigating the therapeutic potential of **Spiramine A**.

Chemical Identifiers

A clear identification of a chemical compound is fundamental for research and development. The following table summarizes the key chemical identifiers for **Spiramine A**.

Identifier	Value	Source
CAS Number	114531-28-1	[1][2][3]
Chemical Formula	C ₂₄ H ₃₃ NO ₄	[2]
Molecular Weight	399.53 g/mol	[2]
SMILES String	<div>C[C@@]12[C@]3([H])-- INVALID-LINK-- ([H])N5[C@@]1([H])OCC5">C @@(CCC2)--INVALID-LINK-- ([H])--INVALID-LINK--(CC6) [C@@]4([H])C3</div>	[1]

Experimental Protocols

To facilitate further research into the biological effects of **Spiramine A**, this section provides detailed methodologies for key in vitro assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]

Materials:

- **Spiramine A**
- Human cancer cell line (e.g., HeLa, HepG2)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT solution (5 mg/mL in PBS)

- Dimethyl sulfoxide (DMSO)
- 96-well plates
- Microplate reader

Protocol:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[\[1\]](#)
- Compound Treatment: Prepare a stock solution of **Spiramine A** in DMSO. On the following day, remove the medium and add 100 μ L of fresh medium containing various concentrations of **Spiramine A** to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest **Spiramine A** concentration) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.[\[1\]](#)
- MTT Addition: After the incubation period, add 10 μ L of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[\[1\]](#)
- Formazan Solubilization: Carefully remove the medium from the wells and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.[\[2\]](#)
- Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[\[1\]](#)
- Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value (the concentration of **Spiramine A** that causes 50% inhibition of cell growth) can be determined by plotting the percentage of cell viability against the log of the **Spiramine A** concentration.

Anti-inflammatory Activity: Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of a compound to inhibit the heat-induced denaturation of egg albumin or bovine serum albumin (BSA), providing an indication of its in vitro anti-inflammatory activity.[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **Spiramine A**
- Bovine Serum Albumin (BSA) or fresh hen's egg albumin
- Phosphate Buffered Saline (PBS, pH 6.4)
- Aspirin (as a positive control)
- UV-Vis Spectrophotometer

Protocol:

- Preparation of Reagents: Prepare a 1% w/v solution of BSA in PBS (pH 6.4). Prepare a stock solution of **Spiramine A** in a suitable solvent (e.g., DMSO). Prepare a stock solution of aspirin in the same solvent.
- Reaction Mixture Preparation: In separate test tubes, prepare the following mixtures:
 - Control: 2.8 mL of PBS and 0.2 mL of 1% BSA solution.
 - Test Sample: 2.8 mL of PBS, 0.2 mL of 1% BSA solution, and varying concentrations of **Spiramine A**.
 - Positive Control: 2.8 mL of PBS, 0.2 mL of 1% BSA solution, and a standard concentration of aspirin.
- Incubation and Heating: Incubate all tubes at 37°C for 20 minutes. Following incubation, heat the mixtures at 70°C in a water bath for 5 minutes.[\[5\]](#)
- Cooling and Absorbance Measurement: Cool the tubes to room temperature and measure the absorbance of the solutions at 660 nm using a UV-Vis spectrophotometer against a blank (PBS).[\[5\]](#)

- Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = $\left[\frac{\text{Absorbance of Control} - \text{Absorbance of Test Sample}}{\text{Absorbance of Control}} \right] \times 100$

Potential Signaling Pathways

While the precise signaling pathways modulated by **Spiramine A** have not been fully elucidated, the activities of related compounds suggest potential targets. Many natural compounds with anti-inflammatory and anti-cancer properties exert their effects through the modulation of key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

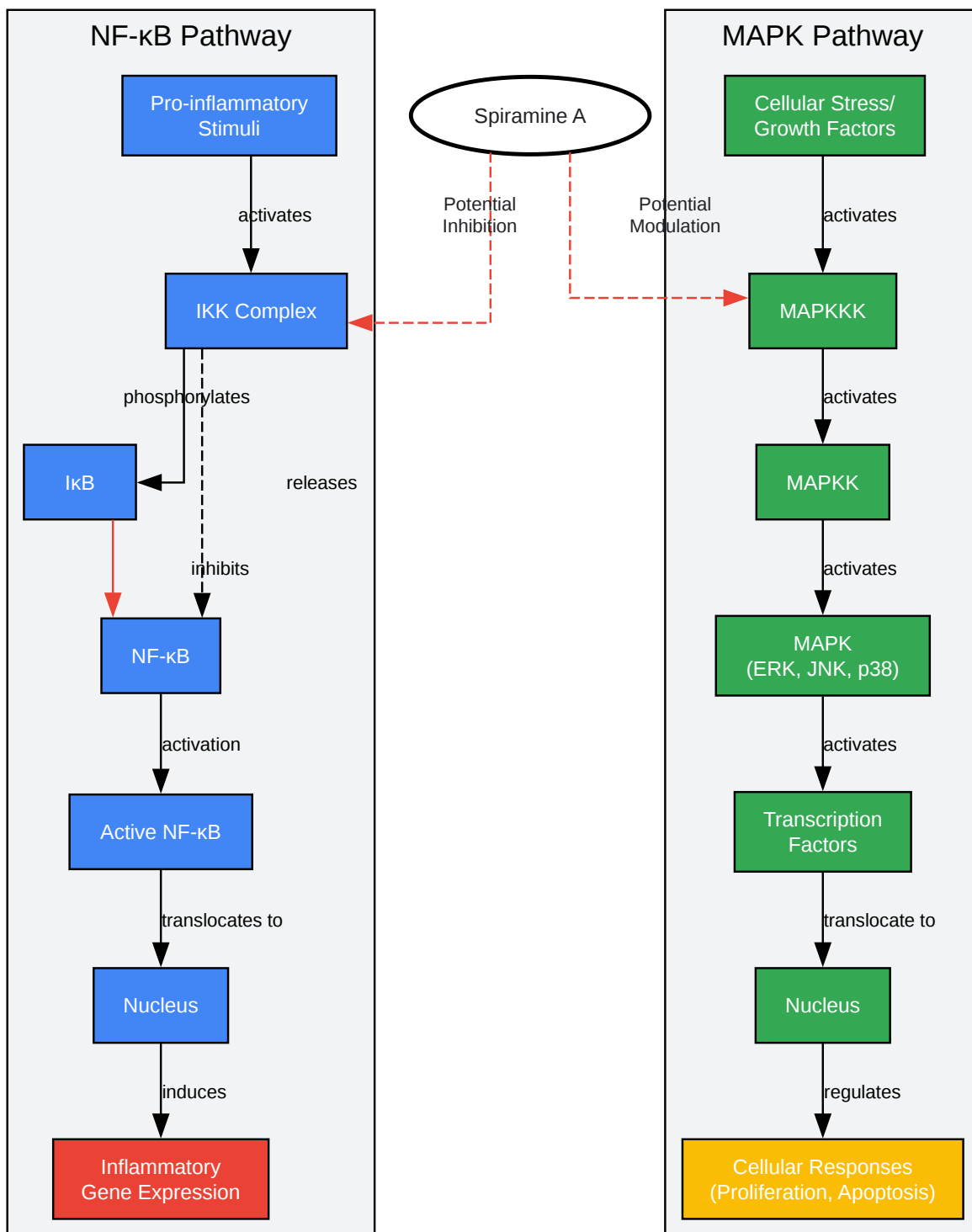
NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that **Spiramine A** may exert anti-inflammatory effects by inhibiting one or more steps in this pathway.

MAPK Signaling Pathway

The MAPK pathways are a series of protein kinase cascades that play a central role in regulating a wide range of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs. Dysregulation of these pathways is often associated with cancer and inflammatory diseases. The potential cytotoxic and anti-inflammatory activities of **Spiramine A** may be mediated through the modulation of these MAPK signaling cascades.

The following diagram illustrates a generalized representation of the NF-κB and MAPK signaling pathways, which are potential targets for **Spiramine A**.



[Click to download full resolution via product page](#)

Potential signaling pathways modulated by **Spiramine A**.

Conclusion

Spiramine A represents a promising natural product for further investigation in drug discovery. This technical guide provides foundational information on its chemical properties and standardized protocols for assessing its biological activity. The elucidation of its precise mechanism of action, particularly its effects on the NF- κ B and MAPK signaling pathways, will be a critical next step in realizing its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. jddtonline.info [jddtonline.info]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spermidine activates RIP1 deubiquitination to inhibit TNF- α -induced NF- κ B/p65 signaling pathway in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NF- κ B Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAP Kinase Pathways in the Yeast *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spiramine A CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15568643#spiramine-a-cas-number-and-chemical-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com